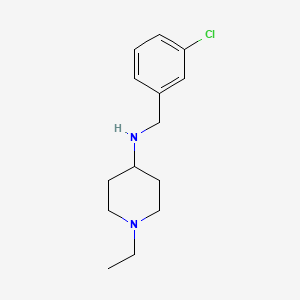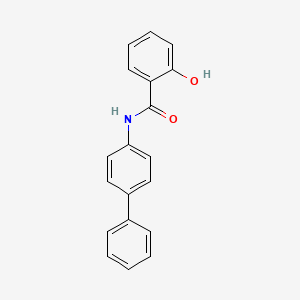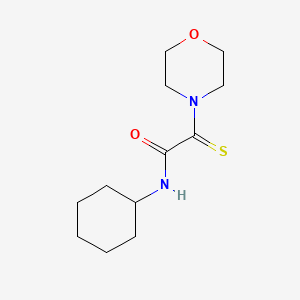
4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as an anticancer agent. It has also been investigated for its potential as a modulator of the immune system. In drug discovery, it has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In material science, it has been studied for its potential as a building block for the synthesis of functional materials.
Wirkmechanismus
The exact mechanism of action of 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to modulate the immune system by regulating the production of cytokines.
Biochemical and physiological effects:
Studies have shown that 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide has a low toxicity profile and does not cause significant adverse effects in laboratory animals. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune system by regulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide is its relative ease of synthesis. It is also relatively stable and has a low toxicity profile. However, one of the limitations for lab experiments is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide. One direction is to further investigate its potential as an anticancer agent. This could involve designing experiments to better understand its mechanism of action and to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential as a modulator of the immune system. This could involve designing experiments to explore its potential as a treatment for autoimmune diseases. Additionally, further research could be done to explore its potential as a building block for the synthesis of functional materials.
Synthesemethoden
The synthesis of 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide is a relatively straightforward process. It involves the reaction of 2-thiophenecarboxylic acid with 2-(bromomethyl)phenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-phenylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c14-11-8-12(17-9-11)13(16)15-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSHUELLMGSLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5198600.png)

![ethyl 4-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5198626.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5198629.png)

![ethyl 4-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5198643.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B5198651.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5198654.png)

![5'-acetyl-2'-amino-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5198663.png)

![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)